molecular formula C10H11ClO4 B15310471 Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate

Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate

Cat. No.: B15310471
M. Wt: 230.64 g/mol
InChI Key: WNXRBCOXVBGMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group attached to a hydroxyacetate moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 5-chloro-2-methoxyphenol with methyl 2-bromo-2-hydroxyacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(5-chloro-2-methoxyphenyl)-2-oxoacetate.

    Reduction: Formation of 2-(5-chloro-2-methoxyphenyl)-2-hydroxyethanol.

    Substitution: Formation of 2-(5-substituted-2-methoxyphenyl)-2-hydroxyacetate derivatives.

Scientific Research Applications

Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The chloro and methoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The hydroxyacetate moiety may participate in hydrogen bonding and other interactions that modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate
  • Methyl 2-(5-fluoro-2-methoxyphenyl)-2-hydroxyacetate
  • Methyl 2-(5-iodo-2-methoxyphenyl)-2-hydroxyacetate

Uniqueness

Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate is unique due to the presence of the chloro group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate

InChI

InChI=1S/C10H11ClO4/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2/h3-5,9,12H,1-2H3

InChI Key

WNXRBCOXVBGMBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.